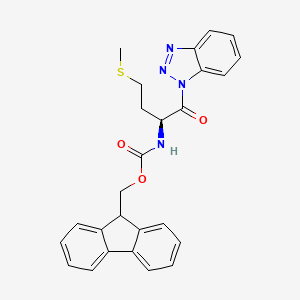
Fmoc-Met-Bt
概要
説明
N-(9-Fluorenylmethoxycarbonyl)-L-methionine benzotriazole (Fmoc-Met-Bt) is a derivative of methionine, an essential amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The benzotriazole moiety enhances the reactivity of the compound, making it a valuable intermediate in the synthesis of complex peptides and proteins.
作用機序
Target of Action
The primary target of Fmoc-Met-Bt is the amine group in organic synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group that is frequently used for protecting amines . The role of this target is crucial in the formation of peptide bonds, which is a fundamental process in the synthesis of proteins.
Mode of Action
This compound interacts with its target, the amine group, through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can also be introduced through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . This interaction results in the formation of a protected amine that can undergo further reactions without affecting the amine group.
Biochemical Pathways
The key biochemical pathway affected by this compound is the synthesis of peptides . The Fmoc group plays a significant role in solid-phase peptide synthesis (SPPS), a method used for the assembly of peptides . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS, allowing for the sequential addition of amino acids without disturbing the acid-labile linker between the peptide and the resin .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its chemical structure and the nature of the Fmoc group. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate
Result of Action
The result of the action of this compound is the formation of a protected amine . This allows for the synthesis of peptides without interference from the amine group. The Fmoc group can be removed when no longer needed, revealing the amine group and allowing for further reactions . This process is crucial in the synthesis of complex peptides and proteins.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for this process . Therefore, the presence and concentration of base in the environment can significantly affect the stability and efficacy of this compound. Furthermore, the Fmoc group has a strong absorbance in the ultraviolet region, which can be useful for spectrophotometrically monitoring coupling and deprotection reactions . .
生化学分析
Biochemical Properties
Fmoc-Met-Bt interacts with various enzymes, proteins, and other biomolecules. The Fmoc group in this compound serves as a temporary protecting group for the N-terminus in peptide synthesis . The Fmoc group is removed by secondary amines such as piperidine, allowing for rapid and efficient synthesis of peptides .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used in the modification of perovskite solar cells, where it was found to enhance the morphology and crystal structure of perovskite films . The interaction of this compound functional groups with the uncoordinated metal cation of perovskite resulted in reduced surface trap states of perovskite films, leading to inhibition of charge recombination and enhanced charge transport .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its interactions with biomolecules and its role in enzyme activation or inhibition. The Fmoc group in this compound is removed by secondary amines such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and long-term effects on cellular function. For instance, in the modification of perovskite solar cells, the efficiency of the modified device can reach up to 16.75% compared to 14.17% of the control counterpart . Moreover, the unpackaged device exhibited good stability and can retain 65% of the initial efficiency after being stored in air atmosphere at 30% humidity for 220 h .
Metabolic Pathways
It is known that the Fmoc group is involved in peptide synthesis, which is a crucial metabolic pathway in cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-methionine benzotriazole typically involves the reaction of N-(9-fluorenylmethoxycarbonyl)-L-methionine (Fmoc-Met) with benzotriazole. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond between the methionine and benzotriazole moieties .
Industrial Production Methods
In an industrial setting, the production of N-(9-Fluorenylmethoxycarbonyl)-L-methionine benzotriazole may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the reaction conditions, such as temperature, solvent, and reagent concentrations, to optimize the yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound .
化学反応の分析
Types of Reactions
N-(9-Fluorenylmethoxycarbonyl)-L-methionine benzotriazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Piperidine is the standard reagent for the removal of the Fmoc group.
Substitution: Nucleophiles such as amines or thiols can be used to modify the benzotriazole moiety.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deprotected methionine derivatives.
Substitution: Various substituted benzotriazole derivatives.
科学的研究の応用
N-(9-Fluorenylmethoxycarbonyl)-L-methionine benzotriazole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and protein folding.
Medicine: Plays a role in the development of peptide-based therapeutics.
Industry: Utilized in the production of peptide-based materials and hydrogels for various applications
類似化合物との比較
Similar Compounds
- N-(9-Fluorenylmethoxycarbonyl)-L-alanine benzotriazole (Fmoc-Ala-Bt)
- N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine benzotriazole (Fmoc-Phe-Bt)
- N-(9-Fluorenylmethoxycarbonyl)-L-tryptophan benzotriazole (Fmoc-Trp-Bt)
Uniqueness
N-(9-Fluorenylmethoxycarbonyl)-L-methionine benzotriazole is unique due to the presence of the sulfur-containing methionine moiety, which can undergo specific oxidation reactions that are not possible with other amino acids. This property makes it particularly useful in the synthesis of peptides and proteins that require methionine residues .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-34-15-14-23(25(31)30-24-13-7-6-12-22(24)28-29-30)27-26(32)33-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-13,21,23H,14-16H2,1H3,(H,27,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWMZYQHYMANTL-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650294 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850232-62-1 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)
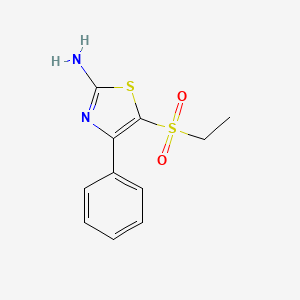
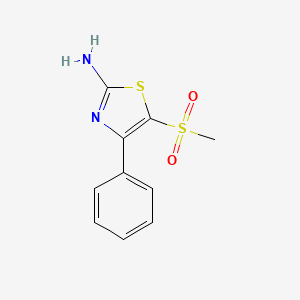
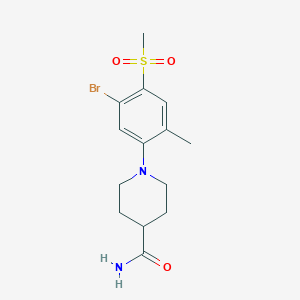
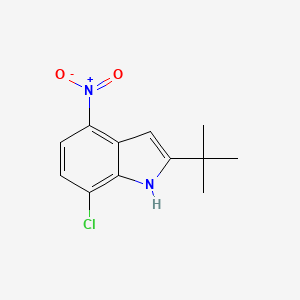
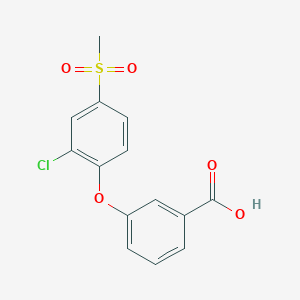
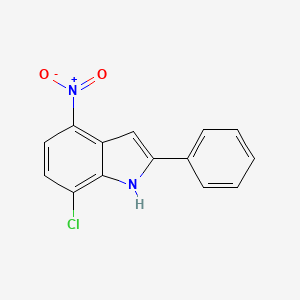
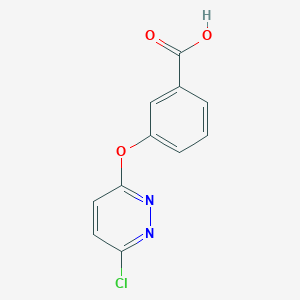
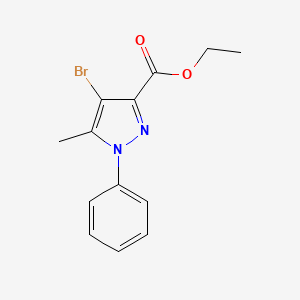
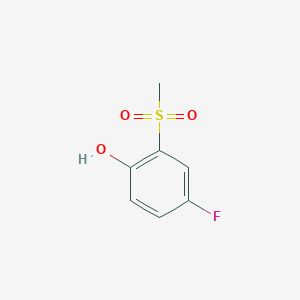
![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)
![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)
![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)
